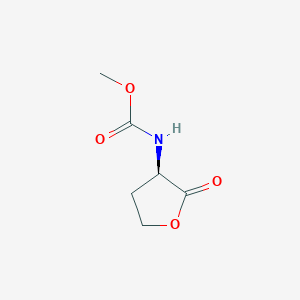
2-(4-(2-(Phenanthren-9-yl)vinyl)phenyl)benzofuran
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-(2-(Phenanthren-9-yl)vinyl)phenyl)benzofuran is a complex organic compound that features a benzofuran ring fused with a phenanthrene moiety via a vinyl linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(2-(Phenanthren-9-yl)vinyl)phenyl)benzofuran typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative of phenanthrene with a halogenated benzofuran under palladium catalysis . The reaction conditions generally include the use of a base such as potassium carbonate in an organic solvent like toluene or dimethylformamide, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product is typically achieved through techniques such as column chromatography or recrystallization.
化学反応の分析
Types of Reactions
2-(4-(2-(Phenanthren-9-yl)vinyl)phenyl)benzofuran can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the vinyl group.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, facilitated by reagents such as bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Bromine in carbon tetrachloride for bromination; concentrated nitric acid for nitration.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydrogenated derivatives with reduced vinyl groups.
Substitution: Brominated or nitrated derivatives depending on the reagent used.
科学的研究の応用
2-(4-(2-(Phenanthren-9-yl)vinyl)phenyl)benzofuran has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-tumor and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用機序
The mechanism of action of 2-(4-(2-(Phenanthren-9-yl)vinyl)phenyl)benzofuran involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
Benzofuran: A simpler compound with a benzofuran ring, lacking the phenanthrene moiety.
Phenanthrene: A polycyclic aromatic hydrocarbon without the benzofuran ring.
Stilbene: Contains a vinyl linkage between two phenyl groups but lacks the benzofuran and phenanthrene rings.
Uniqueness
2-(4-(2-(Phenanthren-9-yl)vinyl)phenyl)benzofuran is unique due to its combination of a benzofuran ring and a phenanthrene moiety connected via a vinyl linkage
特性
分子式 |
C30H20O |
|---|---|
分子量 |
396.5 g/mol |
IUPAC名 |
2-[4-[(E)-2-phenanthren-9-ylethenyl]phenyl]-1-benzofuran |
InChI |
InChI=1S/C30H20O/c1-3-9-26-23(7-1)19-24(27-10-4-5-11-28(26)27)18-15-21-13-16-22(17-14-21)30-20-25-8-2-6-12-29(25)31-30/h1-20H/b18-15+ |
InChIキー |
WNOUIVXHQHLDMH-OBGWFSINSA-N |
異性体SMILES |
C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)/C=C/C4=CC=C(C=C4)C5=CC6=CC=CC=C6O5 |
正規SMILES |
C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)C=CC4=CC=C(C=C4)C5=CC6=CC=CC=C6O5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


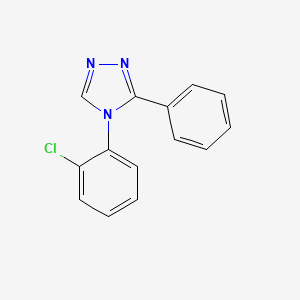
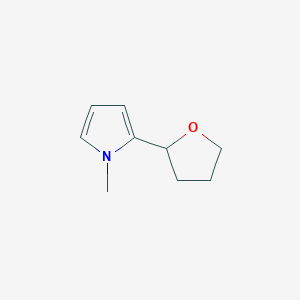
![2-((4-(3-(Trifluoromethyl)pyridin-2-yl)-1H-pyrrolo[2,3-b]pyridin-6-yl)amino)acetic acid](/img/structure/B15208875.png)
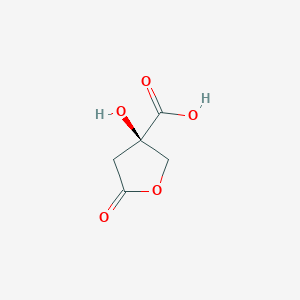
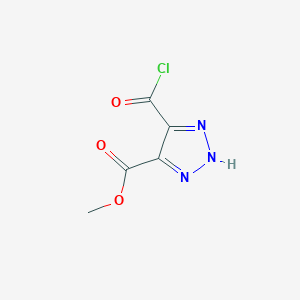
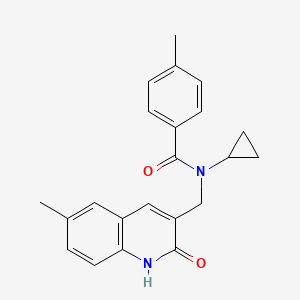

![3,4-Dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-6-carbaldehyde](/img/structure/B15208895.png)

![4,6-Dimethoxy-2-methyl-3-[4-(trifluoromethyl)phenyl]-1-benzofuran](/img/structure/B15208905.png)

